2-[(3-Bromophenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide
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Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is an organic compound with a complex structure that includes a bromophenyl group and a phenylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 3-bromoaniline with acetohydrazide under acidic conditions to form the intermediate hydrazide.
Condensation Reaction: The intermediate hydrazide is then subjected to a condensation reaction with 1-phenylpropylidene under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the hydrazide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylene]acetohydrazide
- 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylene]acetohydrazide
Uniqueness
2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both bromophenyl and phenylpropylidene groups
Properties
Molecular Formula |
C17H18BrN3O |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-1-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C17H18BrN3O/c1-2-16(13-7-4-3-5-8-13)20-21-17(22)12-19-15-10-6-9-14(18)11-15/h3-11,19H,2,12H2,1H3,(H,21,22)/b20-16+ |
InChI Key |
AEZGULTYEYMQRO-CAPFRKAQSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)CNC1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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